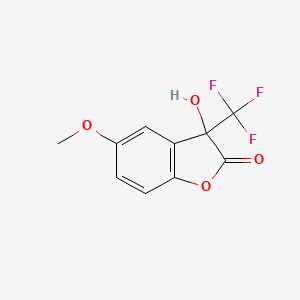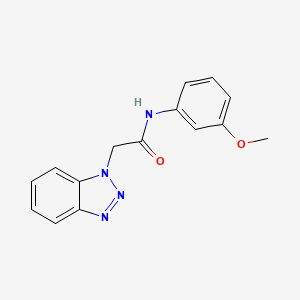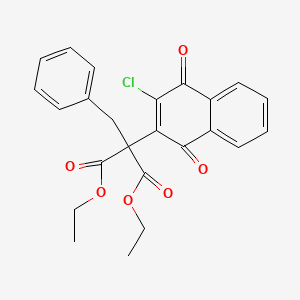![molecular formula C28H26N2O B11091276 8-(cyclohex-3-en-1-yl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B11091276.png)
8-(cyclohex-3-en-1-yl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3-CYCLOHEXENYL)-11-PHENYL-8,10,11,12-TETRAHYDROBENZO[A][4,7]PHENANTHROLIN-9(7H)-ONE is a complex organic compound belonging to the phenanthroline family. Phenanthroline derivatives are known for their versatile applications in coordination chemistry, particularly as ligands forming stable complexes with various metal ions .
Preparation Methods
The synthesis of 8-(3-CYCLOHEXENYL)-11-PHENYL-8,10,11,12-TETRAHYDROBENZO[A][4,7]PHENANTHROLIN-9(7H)-ONE involves the condensation of 5-phenyl-1,3-cyclohexanedione with 6-quinolylamine and aldehydes of aromatic, heterocyclic, and cyclohexene series . This reaction typically occurs under controlled conditions to ensure the formation of the desired product. The presence of diastereomers in the target reaction products can be determined using 1H NMR spectroscopy .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-(3-CYCLOHEXENYL)-11-PHENYL-8,10,11,12-TETRAHYDROBENZO[A][4,7]PHENANTHROLIN-9(7H)-ONE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound’s metal complexes can be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its potential use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism of action of this compound involves its ability to form stable complexes with metal ions. As a chelating ligand, it coordinates with metal ions through its nitrogen atoms, forming stable structures. These metal complexes can interact with various molecular targets and pathways, depending on the specific metal ion and the biological or chemical context .
Comparison with Similar Compounds
Similar compounds include other phenanthroline derivatives, such as 1,10-phenanthroline and its various substituted forms. What sets 8-(3-CYCLOHEXENYL)-11-PHENYL-8,10,11,12-TETRAHYDROBENZO[A][4,7]PHENANTHROLIN-9(7H)-ONE apart is its unique structure, which includes a cyclohexenyl group and a phenyl group, providing distinct chemical and physical properties .
Properties
Molecular Formula |
C28H26N2O |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
8-cyclohex-3-en-1-yl-11-phenyl-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one |
InChI |
InChI=1S/C28H26N2O/c31-25-17-20(18-8-3-1-4-9-18)16-22-26-21-12-7-15-29-23(21)13-14-24(26)30-28(27(22)25)19-10-5-2-6-11-19/h1-5,7-9,12-15,19-20,28,30H,6,10-11,16-17H2 |
InChI Key |
PNMQXSJFYRIGPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)C5=C(N2)C=CC6=C5C=CC=N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(7-amino-7,7a-dihydro-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-[5-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11091194.png)
![methyl (2Z)-3,3,3-trifluoro-2-(4-oxo-4H-[1,3]oxathiolo[4,5-c]chromen-2-ylidene)propanoate](/img/structure/B11091199.png)




![2-[1-(4-chlorophenyl)-3-(4-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11091230.png)
![N-(4-iodo-2-methylphenyl)-3-[(pyrimidin-2-ylsulfanyl)methyl]benzamide](/img/structure/B11091231.png)
![2-(4-Ethylphenyl)-2-oxoethyl 1-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)prolinate](/img/structure/B11091237.png)
![[2-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B11091245.png)
![6-Amino-4-(4-hydroxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11091249.png)
![(2E,4Z)-4-bromo-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B11091253.png)
![N-(2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B11091254.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B11091258.png)
